molecular formula C8H7F3N2O3 B3190750 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline CAS No. 473537-32-5

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

Cat. No.: B3190750
CAS No.: 473537-32-5
M. Wt: 236.15 g/mol
InChI Key: HJFCWKRMUCQYHF-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline is a halogenated aniline derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position, a nitro (-NO₂) group at the 2-position, and a methoxy (-OCH₃) substituent at the 5-position of the benzene ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for benzodiazepine derivatives and other heterocyclic systems .

Synthesis:
The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, 5-chloro-2-nitro-4-(trifluoromethyl)aniline reacts with methoxy groups under basic conditions (e.g., KOH) in benzyl alcohol at 60°C for 48 hours, yielding the methoxy-substituted product in high purity (97%) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-nitro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c1-16-7-3-5(12)6(13(14)15)2-4(7)8(9,10)11/h2-3H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFCWKRMUCQYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with the nitration of 5-methoxyaniline to introduce the nitro group. This is followed by the introduction of the trifluoromethyl group through a suitable trifluoromethylation reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of methoxy-substituted aldehydes or acids.

    Reduction: Formation of 5-methoxy-2-amino-4-(trifluoromethyl)aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

Comparison with Similar Compounds

Structural Characterization :

  • ¹H-NMR : Peaks at δ 6.39 (NH₂), 6.97 (aromatic H), and 8.50 (aromatic H) confirm the substitution pattern .
  • ¹³C-NMR: Signals at δ 117.3 (q, J = 33.4 Hz, C-CF₃), 122.3 (q, J = 271.8 Hz, CF₃), and 146.5 (NO₂-bearing carbon) validate the trifluoromethyl and nitro groups .
  • Mass Spectrometry : A molecular ion peak at m/z 240.0 (M⁺) corresponds to the molecular formula C₈H₆F₃N₂O₃ .

The biological activity, synthetic utility, and physicochemical properties of 5-methoxy-2-nitro-4-(trifluoromethyl)aniline are influenced by its unique substitution pattern. Below is a comparative analysis with structurally related aniline derivatives:

Table 1: Key Comparisons of Substituted Aniline Derivatives
Compound Name Substituents Biological Activity (IC₅₀) Synthesis Yield Key Applications References
This compound 2-NO₂, 4-CF₃, 5-OCH₃ Not reported 97% Benzodiazepine intermediates
4-(Trifluoromethyl)aniline derivatives (e.g., methyl(phenyl)carbamate 4c) 4-CF₃, carbamate modifications BChE inhibition: 1.97 µM 90% Cholinesterase inhibitors
5-(Ethylsulfonyl)-2-methoxyaniline 2-OCH₃, 5-SO₂Et Not reported 59% (4 steps) VEGFR2 pharmacophoric fragment
5-Chloro-2-nitro-4-(trifluoromethyl)aniline 2-NO₂, 4-CF₃, 5-Cl Not reported >90% Precursor for methoxy derivatives
2-Fluoro-5-(trifluoromethyl)aniline 2-F, 5-CF₃ Not reported Not reported Agrochemical intermediates
Key Findings :

Substituent Effects on Biological Activity: The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives like 4c potent butyrylcholinesterase (BChE) inhibitors (IC₅₀ = 1.97 µM) . In contrast, non-halogenated analogs exhibit reduced activity, underscoring the importance of halogenation for enzyme inhibition . Nitro groups at the 2-position (as in the target compound) may sterically hinder enzymatic interactions compared to carbamate-modified derivatives .

Synthetic Accessibility :

  • Methoxy-substituted derivatives (e.g., the target compound) are synthesized in higher yields (97%) compared to sulfonyl-substituted analogs like 5-(ethylsulfonyl)-2-methoxyaniline (59% over four steps) .
  • Chloro-substituted precursors (e.g., 5-chloro-2-nitro-4-(trifluoromethyl)aniline) are versatile intermediates for further functionalization via SNAr reactions .

Structural Analogues :

  • 3-Methoxy-4-(trifluoromethyl)aniline (CAS 106877-20-7) shares a similar trifluoromethyl-methoxy motif but lacks the nitro group, reducing its utility in electrophilic aromatic substitution reactions .
  • 2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4) demonstrates the impact of fluorine substitution on electronic properties but lacks the nitro group critical for redox-active applications .

Biological Activity

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline, with the CAS number 473537-32-5, is an organic compound that has garnered attention for its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a methoxy group, a nitro group, and a trifluoromethyl substituent on an aniline backbone. Its structural formula can be represented as follows:

C9H8F3N2O2\text{C}_9\text{H}_8\text{F}_3\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids.

Target Enzymes and Pathways

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with oxidative stress and inflammatory responses. The trifluoromethyl group is known to enhance lipophilicity, potentially facilitating membrane penetration and increasing bioavailability.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values in the micromolar range.
Cell LineIC50 (µM)Mechanism of Action
MCF-74.5Induction of apoptosis via caspase activation
U-9375.0Cell cycle arrest at G1 phase

Antioxidant Activity

The compound has also shown promising antioxidant properties. It scavenges free radicals and reduces lipid peroxidation in cellular models, which may contribute to its protective effects against oxidative stress-related damage.

Case Studies

  • Study on MCF-7 Cells : A study reported that treatment with this compound induced apoptosis in MCF-7 cells through the upregulation of p53 and activation of caspases 3 and 7. Flow cytometry analysis confirmed cell cycle arrest at the G1 phase.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, suggesting its potential as an effective anticancer agent.

Toxicity Profile

While the biological activity is promising, toxicity assessments indicate that the compound is harmful if ingested (H301). Careful dosage regulation is essential to mitigate adverse effects during therapeutic applications.

Q & A

Q. What are the optimized synthetic routes for 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline, and how can nitro group regioselectivity be controlled?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. A plausible route includes:

Methoxy Introduction : Start with 4-(trifluoromethyl)aniline. Protect the amine via acetylation, then perform methoxy group installation at the 5-position using Ullmann coupling with methyl iodide under basic conditions (K₂CO₃ in DMF, 80–100°C) .

Nitration : Introduce the nitro group at the 2-position using mixed HNO₃/H₂SO₄. Regioselectivity is influenced by the electron-withdrawing trifluoromethyl group, which directs nitration meta to itself. Monitor reaction temperature (0–5°C) to avoid over-nitration .

  • Challenges : Competing nitration at the 3-position may occur due to steric hindrance. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should be prioritized?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • ¹H NMR : Expect a singlet for the methoxy group (~δ 3.8–4.0 ppm). Aromatic protons adjacent to nitro/trifluoromethyl groups show deshielding (δ 7.5–8.5 ppm) .
  • ¹³C NMR : Trifluoromethyl (CF₃) appears as a quartet (~δ 120–125 ppm, J ≈ 270 Hz). Nitro groups deshield adjacent carbons (~δ 140–150 ppm) .
  • FT-IR : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and amine (N-H stretch ~3400 cm⁻¹) groups. Trifluoromethyl C-F stretches appear at 1100–1200 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Use ESI+ to observe [M+H]⁺. Expected isotopic patterns for Cl/Br (if present) and CF₃ should align with theoretical calculations .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :
  • Substituent Effects :
GroupElectronic EffectImpact on NAS
-NO₂Strongly EWGActivates meta positions, facilitating NAS .
-CF₃Moderate EWGDirects electrophiles to ortho/para positions but deactivates ring overall .
-OCH₃EDG via resonanceCompetes with EWGs; may hinder NAS at certain positions .
  • Experimental Design : Perform competitive NAS reactions (e.g., with NH₃ or thiols) under varying conditions (polar aprotic solvents, Cu/Fe catalysts). Monitor regioselectivity via HPLC .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm >98% purity. Impurities (e.g., nitro reduction byproducts) may skew bioactivity .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, serum-free media). Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to predict binding affinities to target proteins (e.g., kinases). Cross-validate with SPR (surface plasmon resonance) data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.